molecular formula C14H18INO6 B1628007 N-[(2S,3R,4R,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-(4-iodophenoxy)oxan-3-yl]acetamide CAS No. 38229-81-1

N-[(2S,3R,4R,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-(4-iodophenoxy)oxan-3-yl]acetamide

Cat. No. B1628007
CAS RN: 38229-81-1
M. Wt: 423.2 g/mol
InChI Key: KGPUPMSGODKWLN-DHGKCCLASA-N
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Description

N-[(2S,3R,4R,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-(4-iodophenoxy)oxan-3-yl]acetamide is a useful research compound. Its molecular formula is C14H18INO6 and its molecular weight is 423.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality N-[(2S,3R,4R,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-(4-iodophenoxy)oxan-3-yl]acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-[(2S,3R,4R,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-(4-iodophenoxy)oxan-3-yl]acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Drug Metabolism Assessment

This compound holds substantive value within the biomedical sector due to its pivotal applications in drug metabolism assessment . It can be used to study how drugs are metabolized in the body, which is crucial for understanding drug efficacy and safety.

Protein Labeling Investigations

Another significant application of this compound is in protein labeling investigations . It can be used to attach a label, such as a radioactive isotope or a fluorescent dye, to a protein. This allows researchers to track the protein and study its function and interactions within a biological system.

Glycosylation Mechanism Analysis

The compound is also used in glycosylation mechanism analysis . Glycosylation is a critical biological process where a carbohydrate is attached to a protein or lipid. Understanding this mechanism is essential for the development of therapeutics for various diseases.

Neuroprotective Effects

A synthetic salidroside analog of this compound, named SalA-4g, has been found to exert a neuroprotective effect through the regulation of energy homeostasis and O-GlcNAcylation . This could have potential applications in the treatment of neurological disorders such as stroke.

Regulation of Energy Homeostasis

The compound has been shown to regulate energy homeostasis, particularly in neurons . This could have implications for the treatment of diseases related to energy metabolism, such as diabetes and obesity.

Activation of O-GlcNAcylation

The compound has been found to activate O-GlcNAcylation, a post-translational modification that modulates glucose homeostasis in ischemic stroke . This suggests potential applications in the treatment of stroke and other conditions related to glucose metabolism.

properties

IUPAC Name

N-[(2S,3R,4R,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-(4-iodophenoxy)oxan-3-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18INO6/c1-7(18)16-11-13(20)12(19)10(6-17)22-14(11)21-9-4-2-8(15)3-5-9/h2-5,10-14,17,19-20H,6H2,1H3,(H,16,18)/t10-,11-,12-,13-,14-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGPUPMSGODKWLN-DHGKCCLASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1C(C(C(OC1OC2=CC=C(C=C2)I)CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1OC2=CC=C(C=C2)I)CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18INO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90577019
Record name 4-Iodophenyl 2-acetamido-2-deoxy-beta-D-glucopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90577019
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

423.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(2S,3R,4R,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-(4-iodophenoxy)oxan-3-yl]acetamide

CAS RN

38229-81-1
Record name 4-Iodophenyl 2-(acetylamino)-2-deoxy-β-D-glucopyranoside
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=38229-81-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Iodophenyl 2-acetamido-2-deoxy-beta-D-glucopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90577019
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[(2S,3R,4R,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-(4-iodophenoxy)oxan-3-yl]acetamide
Reactant of Route 2
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N-[(2S,3R,4R,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-(4-iodophenoxy)oxan-3-yl]acetamide
Reactant of Route 3
N-[(2S,3R,4R,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-(4-iodophenoxy)oxan-3-yl]acetamide
Reactant of Route 4
Reactant of Route 4
N-[(2S,3R,4R,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-(4-iodophenoxy)oxan-3-yl]acetamide
Reactant of Route 5
N-[(2S,3R,4R,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-(4-iodophenoxy)oxan-3-yl]acetamide
Reactant of Route 6
Reactant of Route 6
N-[(2S,3R,4R,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-(4-iodophenoxy)oxan-3-yl]acetamide

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